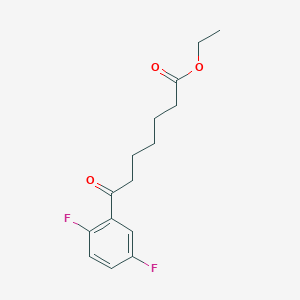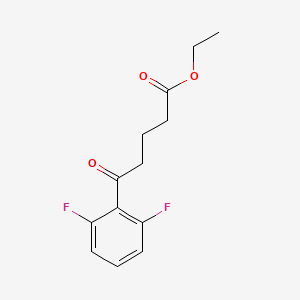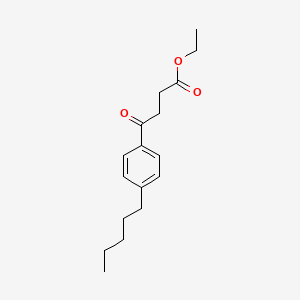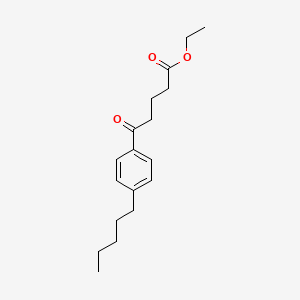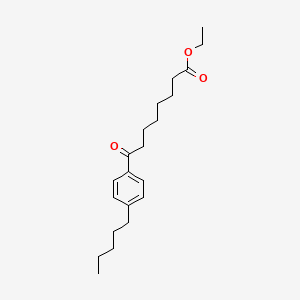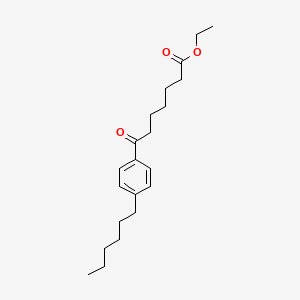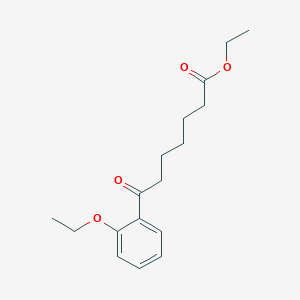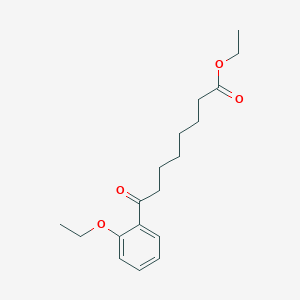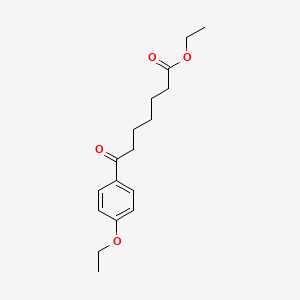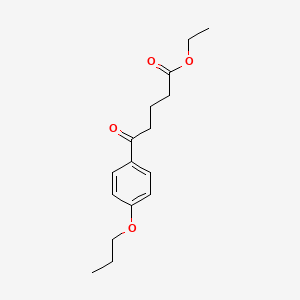![molecular formula C15H21NO3 B1326023 Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate CAS No. 951885-95-3](/img/structure/B1326023.png)
Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate is an organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of an ethyl ester group, a dimethylamino group attached to a phenyl ring, and a valerate moiety. It is used in various fields such as organic synthesis, drug development, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate typically involves the reaction of 4-(N,N-dimethylamino)benzaldehyde with ethyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide
Major Products Formed
Scientific Research Applications
Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances its ability to participate in charge transfer interactions, making it effective in various biochemical assays. The ester group allows for hydrolysis, releasing active metabolites that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(N,N-dimethylamino)benzoate
- Ethyl 5-(4-methoxyphenyl)-5-oxovalerate
- Ethyl 5-(4-nitrophenyl)-5-oxovalerate
Uniqueness
Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
ethyl 5-[4-(dimethylamino)phenyl]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-19-15(18)7-5-6-14(17)12-8-10-13(11-9-12)16(2)3/h8-11H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSGCAKNFKTAOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
